molecular formula C10H7BrN2OS B3613901 (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3613901
M. Wt: 283.15 g/mol
InChI Key: PQRKHWKAFBFOGU-VMPITWQZSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, the synthesis of benzylidenemalononitrile involves Knoevenagel condensation of benzaldehyde and malononitrile . Another example is the synthesis of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, which involves condensation of 3-bromobenzaldehyde with 1,3-diaminopropan-2-ol in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis . The structure is also computed using DFT-optimization, MEP, Mulliken, NPA, IR- B3LYP/6-311++G (d), and SCF-TD-DFT .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions. For instance, the Knoevenagel condensation of benzaldehyde with malononitrile to give benzylidene malononitrile .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of 5-Bromovanillin have been reported .

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with various enzymes. For example, some benzofuran compounds have been found to inhibit p300 and CARM1 enzymes .

Safety and Hazards

The safety data sheet for 3-Bromobenzaldehyde, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds and their derivatives have attracted much attention due to their biological activities and potential applications as drugs . There remains an urgent need for novel ligands with new applications and properties .

Properties

IUPAC Name

(5E)-2-amino-5-[(3-bromophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKHWKAFBFOGU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

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